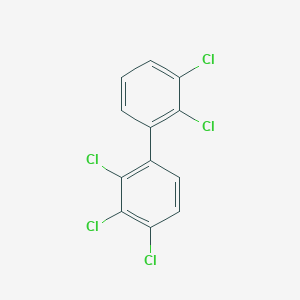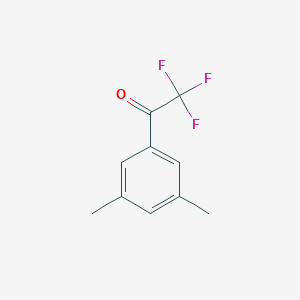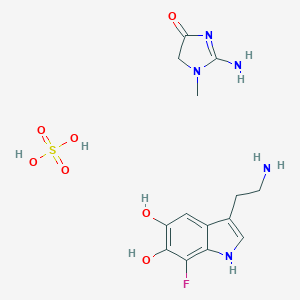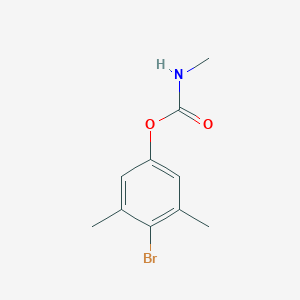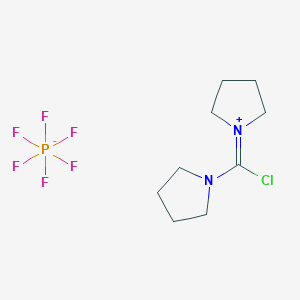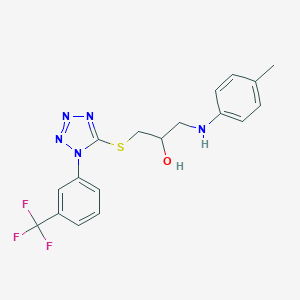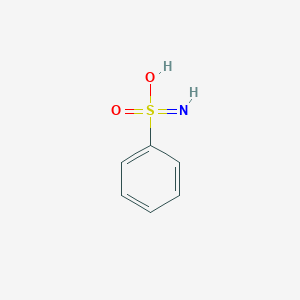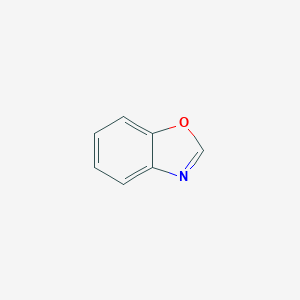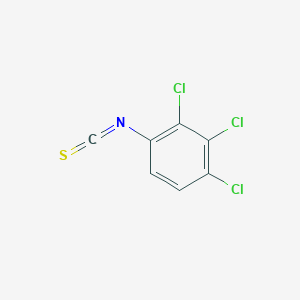
5-Benzyloxybenzylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyloxybenzylbarbituric acid, also known as W-7, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of calmodulin, a calcium-binding protein that plays a crucial role in a variety of cellular processes. W-7 has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied. We will also list several future directions for research on this compound.
作用機序
The mechanism of action of 5-Benzyloxybenzylbarbituric acid involves its binding to calmodulin, which prevents the protein from binding to its target molecules. 5-Benzyloxybenzylbarbituric acid binds to the hydrophobic pocket of calmodulin, which is responsible for its interaction with target proteins. This prevents the conformational change of calmodulin that is required for its activation. By inhibiting the activity of calmodulin, 5-Benzyloxybenzylbarbituric acid disrupts the normal functioning of a variety of cellular processes.
Biochemical and Physiological Effects
5-Benzyloxybenzylbarbituric acid has a range of biochemical and physiological effects. It has been shown to inhibit the activity of the voltage-gated calcium channel, which is involved in the regulation of muscle contraction and neurotransmitter release. 5-Benzyloxybenzylbarbituric acid has also been shown to inhibit the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. In addition, 5-Benzyloxybenzylbarbituric acid has been shown to inhibit the activity of protein kinases, which are involved in the regulation of a variety of cellular processes, including cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
5-Benzyloxybenzylbarbituric acid has several advantages for lab experiments. It is a potent inhibitor of calmodulin, which makes it a useful tool for studying the role of calmodulin in a variety of cellular processes. It is also relatively easy to synthesize and can be obtained in large quantities. However, 5-Benzyloxybenzylbarbituric acid has some limitations for lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. In addition, 5-Benzyloxybenzylbarbituric acid is not very specific for calmodulin and can inhibit the activity of other proteins that have a similar hydrophobic pocket.
将来の方向性
There are several future directions for research on 5-Benzyloxybenzylbarbituric acid. One area of research is the development of more specific inhibitors of calmodulin. This could help to overcome some of the limitations of 5-Benzyloxybenzylbarbituric acid and provide more precise tools for studying the role of calmodulin in cellular processes. Another area of research is the investigation of the role of calmodulin in disease states, such as cancer and neurodegenerative disorders. Understanding the role of calmodulin in these diseases could lead to the development of new therapeutic strategies. Finally, the use of 5-Benzyloxybenzylbarbituric acid in combination with other inhibitors could help to elucidate the complex interactions between calmodulin and other proteins in a variety of cellular processes.
合成法
The synthesis of 5-Benzyloxybenzylbarbituric acid involves the reaction of 5-benzyloxyisophthalic acid with urea and potassium hydroxide in a solvent such as dimethylformamide. The resulting product is then treated with benzyl chloride to yield 5-benzyloxybenzylbarbituric acid. The synthesis of 5-Benzyloxybenzylbarbituric acid is relatively straightforward and can be carried out on a large scale.
科学的研究の応用
5-Benzyloxybenzylbarbituric acid has been used in a wide range of scientific research applications. It has been shown to inhibit the activity of calmodulin, which is involved in the regulation of a variety of cellular processes, including muscle contraction, cell division, and gene expression. 5-Benzyloxybenzylbarbituric acid has also been used to study the role of calmodulin in the regulation of ion channels, such as the voltage-gated calcium channel and the NMDA receptor. In addition, 5-Benzyloxybenzylbarbituric acid has been used to investigate the role of calmodulin in the regulation of protein kinases, such as CaMKII and PKC.
特性
CAS番号 |
138660-08-9 |
|---|---|
製品名 |
5-Benzyloxybenzylbarbituric acid |
分子式 |
C18H16N2O4 |
分子量 |
324.3 g/mol |
IUPAC名 |
5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H16N2O4/c21-16-15(17(22)20-18(23)19-16)10-13-7-4-8-14(9-13)24-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H2,19,20,21,22,23) |
InChIキー |
LHGZUAAZPCYFIW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC3C(=O)NC(=O)NC3=O |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC3C(=O)NC(=O)NC3=O |
その他のCAS番号 |
138660-08-9 |
同義語 |
5-(3-benzyloxybenzyl)barbituric acid 5-benzyloxybenzylbarbituric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




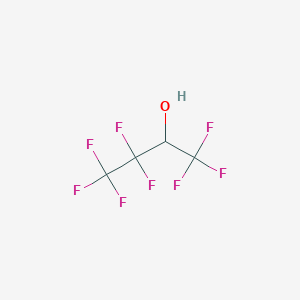
![2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid](/img/structure/B165805.png)

